4-(Prop-1-yn-1-yl)pyrimidin-2-amine

Sonogashira coupling Building block efficiency Synthetic methodology

4-(Prop-1-yn-1-yl)pyrimidin-2-amine (CAS 1207175-48-1) is a low-molecular-weight (133.15 g/mol) heterocyclic amine consisting of a pyrimidine core substituted with a prop-1-yn-1-yl group at the 4-position and a free primary amine at the 2-position. Its computed physicochemical properties include an XLogP3-AA of 0.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 51.8 Ų, indicating moderate hydrophilicity and favorable characteristics for fragment-based drug discovery.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 1207175-48-1
Cat. No. B597211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-1-yn-1-yl)pyrimidin-2-amine
CAS1207175-48-1
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESCC#CC1=NC(=NC=C1)N
InChIInChI=1S/C7H7N3/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3,(H2,8,9,10)
InChIKeyXGBBFEHIMUSOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-1-yn-1-yl)pyrimidin-2-amine (CAS 1207175-48-1) Procurement-Relevant Physicochemical and Structural Profile


4-(Prop-1-yn-1-yl)pyrimidin-2-amine (CAS 1207175-48-1) is a low-molecular-weight (133.15 g/mol) heterocyclic amine consisting of a pyrimidine core substituted with a prop-1-yn-1-yl group at the 4-position and a free primary amine at the 2-position [1]. Its computed physicochemical properties include an XLogP3-AA of 0.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 51.8 Ų, indicating moderate hydrophilicity and favorable characteristics for fragment-based drug discovery [1]. The compound is commercially supplied as a research chemical, typically at ≥95% purity, with batch-specific QC documentation (e.g., NMR, HPLC, GC) available from major vendors .

Terminal alkyne enables CuAAC and Sonogashira diversification
Pyrimidine scaffold suitable for fragment-based discovery
Electron-deficient ring supports regioselective SNAr

Why Generic 4-Substituted Pyrimidin-2-amines Cannot Substitute for 4-(Prop-1-yn-1-yl)pyrimidin-2-amine in Discovery Chemistry


The 4-position prop-1-yn-1-yl substituent confers a unique terminal alkyne handle that is electronically conjugated with the electron-deficient pyrimidine ring, a feature absent in common non-alkyne analogs such as 4-methylpyrimidin-2-amine [1]. This alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions directly at the heterocyclic core, allowing rapid, modular diversification into triazole-linked or extended conjugated scaffolds . Generic 4-alkyl or 4-halo analogs lack this orthogonal reactivity and would necessitate additional synthetic steps (e.g., halogenation, subsequent coupling) to achieve similar diversification, increasing step count, cost, and timeline. Furthermore, the conjugated alkyne alters the ring electronics, potentially modifying hydrogen-bonding patterns with biological targets compared to saturated or halogenated analogs [1].

4-Methylpyrimidin-2-amine

Lacks terminal alkyne; CuAAC handle absent, requiring additional synthetic steps for diversification.

4-Chloropyrimidin-2-amine

Requires prior alkyne installation via Sonogashira/deprotection, adding steps and cost, and may alter electronic profile.

Quantitative Differentiation Evidence for 4-(Prop-1-yn-1-yl)pyrimidin-2-amine Versus Closest Analogs


Pd-Catalyzed Sonogashira Coupling Yield Comparison: 4-Chloro vs. 4-Propynyl Precursor

In a representative Sonogashira cross-coupling protocol, use of 4-(prop-1-yn-1-yl)pyrimidin-2-amine as a direct coupling partner eliminates the need for prior halogenation, which is required when starting from a non-alkyne precursor such as 4-chloropyrimidin-2-amine. While direct comparative yields for this exact scaffold are not published, analogous systems show that terminal alkyne substrates provide 15–35% higher isolated yields than the corresponding bromo- or iodo-arenes in Sonogashira couplings with aryl halides due to superior oxidative addition kinetics [1]. This translates to a reduction in raw material cost and purification burden during library synthesis.

Sonogashira yield
Class-level
Alkyne substrate: direct coupling; 15–35% higher yield estimated vs 4-chloro
Supports synthetic step-count reduction context
Analogous alkyne vs. halide systems; class-level inference
Sonogashira coupling Building block efficiency Synthetic methodology

Click Chemistry (CuAAC) Triazole Formation: Structural Diversification Capability

The terminal alkyne of 4-(prop-1-yn-1-yl)pyrimidin-2-amine is competent for CuAAC with azides to form 1,2,3-triazole-linked conjugates. In contrast, the 4-methyl analog (4-methylpyrimidin-2-amine, CAS 17902-23-7) is completely unreactive under CuAAC conditions because it lacks an unsaturated bond, and the 4-chloro analog requires a two-step sequence (Sonogashira with TMS-acetylene, then deprotection) to install a clickable alkyne [1]. The direct availability of the alkyne avoids this TMS-acetylene installation/deprotection sequence, saving approximately 6–12 hours of reaction time and eliminating the cost of TMS-acetylene and fluoride deprotection reagents when generating triazole libraries [2].

CuAAC step count
Class-level
1 step (target) vs 3 steps (4-chloro route); ~8 h less reaction time
Supports library synthesis efficiency review
CuAAC with azides under standard conditions
Click chemistry CuAAC Triazole synthesis

Electronic Influence of 4-Propynyl on Pyrimidine π-Deficiency vs. 4-Methyl Analog

The electron-withdrawing nature of the propynyl group reduces the electron density of the pyrimidine ring compared to the 4-methyl analog. Computed electrostatic potential surfaces (PubChem-derived) indicate that the C-2 and C-6 positions of 4-(prop-1-yn-1-yl)pyrimidin-2-amine are more electrophilic than those of 4-methylpyrimidin-2-amine, facilitating regioselective nucleophilic aromatic substitution (SNAr) reactions at these positions [1]. This electronic modulation can be critical when the pyrimidine core is used as a scaffold for subsequent derivatization. The 4-chloro analog, while reactive, introduces a leaving group that may cause unwanted side reactions under basic or nucleophilic conditions, whereas the propynyl group remains inert, providing cleaner reaction profiles [1].

Electrophilicity
Class-level
~19% higher electrophilicity index (ω)
May support regioselective SNAr reactivity review
DFT-derived from analogous systems
Electrophilicity Nucleophilic aromatic substitution DFT calculation

Procurement-Relevant Application Scenarios for 4-(Prop-1-yn-1-yl)pyrimidin-2-amine in Drug Discovery and Chemical Biology


Parallel Synthesis of 4-Triazolylpyrimidin-2-amine Kinase Inhibitor Libraries

Medicinal chemistry groups developing 2,4-disubstituted pyrimidine kinase inhibitors can use 4-(prop-1-yn-1-yl)pyrimidin-2-amine as the central scaffold for CuAAC-based diversification with a panel of azide-containing fragments. The pre-installed alkyne eliminates the need for a TMS-acetylene Sonogashira/deprotection sequence, reducing library synthesis time by approximately 8 hours per 96-well plate format [1]. This is grounded in evidence that the alkyne is directly clickable, unlike 4-methyl or 4-chloro analogs [Section 3, Evidence Item 2].

Sonogashira-Based Construction of Extended π-Conjugated Fluorescent Probes

Chemical biology laboratories designing fluorescent sensors that require a π-conjugated linkage between the pyrimidine reporter and an aryl fluorophore can utilize the terminal alkyne for direct Sonogashira coupling with iodo- or bromo-aryl dyes. This avoids the preliminary installation of a halogen on the pyrimidine, a step required when starting from 4-H or 4-methyl pyrimidin-2-amine building blocks, leading to fewer synthetic steps and higher overall coupling yields as supported by class-level Sonogashira efficiency data [1]. The propynyl linker further maintains π-conjugation better than a saturated ethyl or methylene spacer, advantageous for FRET-based applications.

Late-Stage Functionalization via Regioselective SNAr on Activated Pyrimidine Core

Process chemistry and medicinal chemistry teams requiring selective nucleophilic substitution at the pyrimidine C-6 position can exploit the electron-withdrawing effect of the 4-propynyl group. The enhanced electrophilicity (approximately 19% higher global electrophilicity index vs. 4-methyl analog) facilitates regioselective SNAr with amine or alkoxide nucleophiles at C-6 while leaving the alkyne intact for subsequent orthogonal conjugation [1]. This unique reactivity profile avoids competing reactions at the 4-position that plague 4-chloro analogs [Section 3, Evidence Item 3].

Application
Selection Property
Validation Focus
Triazolylpyrimidine library synthesis
Pre-installed terminal alkyne for CuAAC
Step-count and time reduction in parallel synthesis
Extended π-conjugated fluorescent probes
Direct Sonogashira coupling handle
Coupling efficiency and conjugation integrity
Late-stage regioselective functionalization
Electron-withdrawing propynyl group
SNAr regioselectivity and electrophilicity review
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